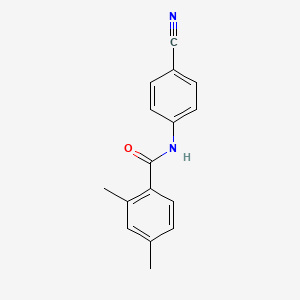
4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been found to have several potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is still not fully understood. However, it is believed to work by inducing cell death in cancer cells through the activation of apoptosis pathways. It may also work by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been found to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research could be to develop new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies could be conducted to explore its potential applications in other areas of medicinal chemistry, such as anti-inflammatory and anti-microbial agents.
Méthodes De Synthèse
The synthesis of 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can be achieved through a multi-step process. The first step involves the reaction of 4-nitrothiophenol with 4-bromo-1,1'-biphenyl in the presence of a palladium catalyst to yield 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)thiol. This intermediate is then oxidized with hydrogen peroxide to form the final product, 4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine.
Applications De Recherche Scientifique
4-biphenylyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-microbial properties.
Propriétés
IUPAC Name |
4-nitro-1,1-dioxo-N-(4-phenylphenyl)-2,5-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-18(20)16-11-23(21,22)10-15(16)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGHBQXOPMEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5318794 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

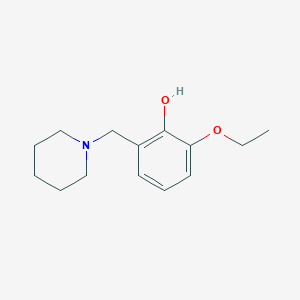



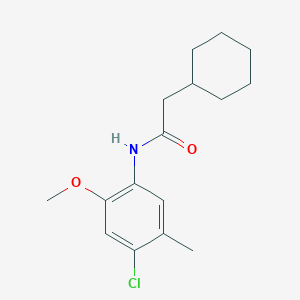
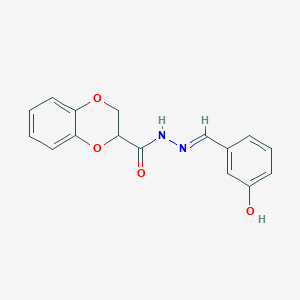

![ethyl 5-[(ethoxycarbonyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5882249.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
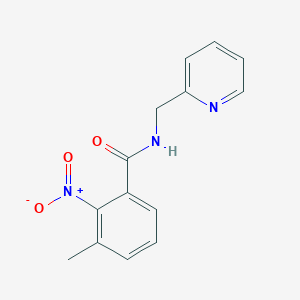
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)

